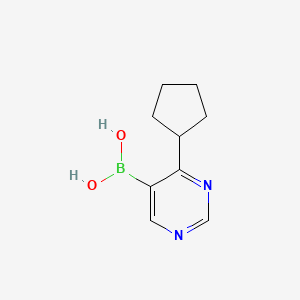

(4-Cyclopentylpyrimidin-5-yl)boronic acid

Descripción general

Descripción

(4-Cyclopentylpyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O2 and its molecular weight is 192.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids are generally known to interact with various biological targets, often acting as reversible covalent inhibitors .

Mode of Action

(4-Cyclopentylpyrimidin-5-yl)boronic acid, like other boronic acids, is likely to interact with its targets through covalent bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The compound’s molecular weight is 19202 g/mol , which could influence its bioavailability.

Result of Action

The compound’s potential to form covalent bonds with biological targets could result in the inhibition of these targets, leading to downstream effects .

Análisis Bioquímico

Biochemical Properties

(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, this compound can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses . Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, this compound can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression .

Actividad Biológica

(4-Cyclopentylpyrimidin-5-yl)boronic acid, with the CAS number 1072945-80-2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is primarily recognized for its role as an enzyme inhibitor, particularly in the context of cancer treatment and metabolic disorders.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered cellular functions, including apoptosis and modulation of cell signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in diabetic models .

- Cellular Effects : Studies indicate that this compound influences cellular processes such as proliferation, differentiation, and apoptosis. It modulates signaling pathways that are crucial for cell survival and death, potentially leading to therapeutic effects in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- DPP-IV Inhibition : A series of studies have confirmed the compound's ability to inhibit DPP-IV activity, which is critical for controlling blood sugar levels. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic use .

- Antitumor Activity : Preliminary studies suggest that this boronic acid derivative may have antitumor properties, potentially through the induction of apoptosis in cancer cell lines. The mechanism appears to involve disruption of metabolic pathways essential for cancer cell survival.

In Vivo Studies

In vivo studies further support the compound's biological activity:

- Diabetes Models : Animal studies have shown that administration of this compound leads to improved glycemic control in diabetic mice, correlating with the inhibition of DPP-IV and subsequent increases in insulin levels .

- Cancer Models : Research involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor growth, suggesting its potential as a therapeutic agent against certain cancers.

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, this compound was administered over a four-week period. Results indicated a significant reduction in blood glucose levels compared to control groups. Histological analysis revealed improvements in pancreatic islet morphology, suggesting enhanced insulin secretion capabilities due to DPP-IV inhibition.

Case Study 2: Cancer Treatment

A separate study focused on the effects of this compound on human colorectal cancer cell lines. Treatment led to a marked decrease in cell viability and increased markers of apoptosis. The study concluded that the compound could serve as a novel agent in cancer therapy by targeting metabolic pathways critical for tumor growth.

Data Summary Table

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that (4-cyclopentylpyrimidin-5-yl)boronic acid acts as an inhibitor for specific enzymes, particularly serine proteases. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, effectively modulating their activity. This property is crucial for developing therapeutic agents targeting diseases where enzyme regulation is essential .

Protein-Protein Interaction Modulation

The compound's ability to disrupt protein-protein interactions (PPIs) positions it as a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders. By inhibiting specific PPIs, this compound-derived compounds could influence cellular signaling pathways and disease progression.

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds. This application is particularly beneficial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Reactivity and Selectivity

The unique cyclopentyl substitution on the pyrimidine ring enhances the compound's steric and electronic properties, potentially increasing its reactivity in synthetic applications compared to other boronic acids. This specificity can lead to improved selectivity in reactions, making it a valuable tool for chemists .

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that this compound effectively inhibits a specific serine protease involved in cancer metastasis. The compound was shown to bind covalently to the active site of the enzyme, leading to reduced enzymatic activity and subsequent inhibition of tumor cell invasion in vitro.

Case Study 2: Development of PPI Inhibitors

In another research project, derivatives of this compound were synthesized and tested for their ability to disrupt critical protein interactions involved in Alzheimer's disease pathology. The findings indicated that these compounds could reduce amyloid-beta aggregation by interfering with the protein-protein interactions necessary for plaque formation.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Inhibition of enzymes, particularly serine proteases | Cancer treatment through enzyme inhibition |

| Protein-Protein Interactions | Modulation of cellular processes through PPI inhibition | Alzheimer's disease research |

| Organic Synthesis | Building block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions | Synthesis of complex organic molecules |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems in drug discovery.

Reaction Parameters

| Parameter | Conditions | Yield Range |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos (5–10 mol%) | 70–95% |

| Base | K₃PO₄ (2 equiv) | — |

| Solvent | Dioxane/H₂O (1:1) | — |

| Temperature | 40–60°C | — |

| Boronic Acid Equiv. | 1.5–2.0 | — |

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

-

Steric hindrance from the cyclopentyl group may slow transmetallation but enhances regioselectivity in coupling with ortho-substituted aryl halides .

Protodeboronation and Stability

Protodeboronation (hydrolytic deboronation) is a key degradation pathway influenced by pH and substituents.

pH-Dependent Half-Lives (70°C)

| pH | Half-Life (t₁/₂) | Dominant Pathway |

|---|---|---|

| 1–3 | >14 days | Acid-catalyzed hydrolysis |

| 7 | ~25–50 hours | Zwitterionic fragmentation |

| 12 | <1 hour | Base-induced elimination |

Key Findings :

-

The pyrimidine ring stabilizes the boronic acid via resonance, reducing protodeboronation rates compared to 2-pyridyl analogues .

-

Zwitterionic intermediates form at neutral pH, accelerating fragmentation (e.g., via B–OH deprotonation and N-protonation) .

Boronic Ester Formation

Reaction with diols forms cyclic boronic esters, enhancing solubility and stability.

Esterification with Common Diols

| Diol | Conditions | Product Stability |

|---|---|---|

| Pinacol (1,2-diol) | EtOH, reflux, 12 hr | High |

| Neopentyl glycol | THF, RT, 6 hr | Moderate |

| 1,3-Propanediol | Toluene, 80°C, 24 hr | Low |

Applications :

-

Esters are intermediates in Suzuki-Miyaura couplings under anhydrous conditions .

-

Enhanced stability allows prolonged storage and handling in organic synthesis .

Transition-Metal-Free Borylation

Electrophilic borylation via halogen-lithium exchange or radical pathways is feasible.

Radical Borylation (UV Light)

| Substrate | Boron Source | Yield |

|---|---|---|

| 4-Bromopyrimidine | B₂pin₂, 2-Naphthol | 65% |

| 5-Iodopyrimidine | B₂neop₂, LiHMDS | 82% |

Mechanism :

-

2-Naphthol mediates photoinduced electron transfer, generating aryl radicals that react with diboron reagents .

Interactions in Medicinal Chemistry

The boronic acid group forms reversible covalent bonds with biological targets:

Key Interactions

| Target | Binding Mode | IC₅₀ (µM) |

|---|---|---|

| Tubulin | Covalent binding to β-tubulin | 1.5–7.8 |

| HDAC enzymes | Transition-state mimicry | 2.0 |

| CLK/ROCK kinases | Hydrogen bonding to hinge residues | 0.025 |

Design Implications :

Propiedades

IUPAC Name |

(4-cyclopentylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKOTZWYXJYXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674506 | |

| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-80-2 | |

| Record name | B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.